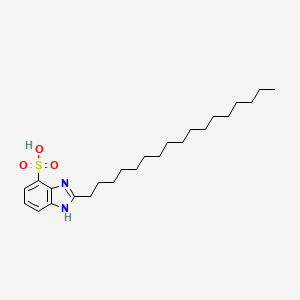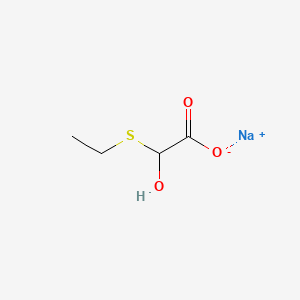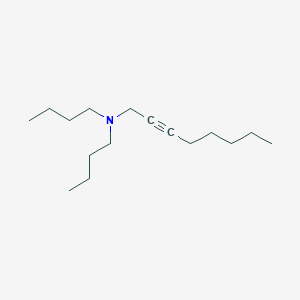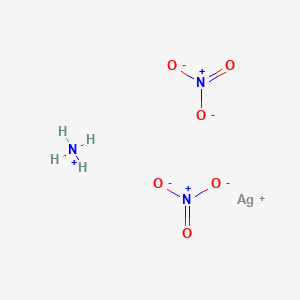
1H-Benzimidazolesulfonic acid, 2-heptadecyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Benzimidazolesulfonic acid, 2-heptadecyl- is a chemical compound with the molecular formula C24H40N2O3S and a molecular weight of 436.7 g/mol. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. The compound is characterized by the presence of a long heptadecyl chain attached to the benzimidazole ring, along with a sulfonic acid group. This unique structure imparts specific chemical and physical properties to the compound, making it useful in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzimidazolesulfonic acid, 2-heptadecyl- typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of Heptadecyl Chain: The heptadecyl chain is introduced through alkylation reactions, where the benzimidazole core is reacted with heptadecyl halides in the presence of a base.
Industrial Production Methods
Industrial production of 1H-Benzimidazolesulfonic acid, 2-heptadecyl- follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, including controlled temperatures, pressures, and the use of catalysts to enhance yield and purity. The final product is purified through techniques like recrystallization or chromatography to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Benzimidazolesulfonic acid, 2-heptadecyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonamide or other reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the benzimidazole ring, where electrophilic or nucleophilic reagents can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles under appropriate conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfonamide derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1H-Benzimidazolesulfonic acid, 2-heptadecyl- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the formulation of specialty chemicals, surfactants, and other industrial products.
Wirkmechanismus
The mechanism of action of 1H-Benzimidazolesulfonic acid, 2-heptadecyl- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, leading to modulation of their activities.
Pathways Involved: The compound may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Vergleich Mit ähnlichen Verbindungen
1H-Benzimidazolesulfonic acid, 2-heptadecyl- can be compared with other similar compounds, such as:
1H-Benzimidazolesulfonic acid, 2-octadecyl-: Similar structure but with an octadecyl chain instead of a heptadecyl chain.
1H-Benzimidazolesulfonic acid, 2-hexadecyl-: Similar structure but with a hexadecyl chain.
1H-Benzimidazolesulfonic acid, 2-dodecyl-: Similar structure but with a dodecyl chain.
The uniqueness of 1H-Benzimidazolesulfonic acid, 2-heptadecyl- lies in its specific chain length and the resulting physicochemical properties, which can influence its reactivity and applications.
Eigenschaften
CAS-Nummer |
68228-08-0 |
|---|---|
Molekularformel |
C24H40N2O3S |
Molekulargewicht |
436.7 g/mol |
IUPAC-Name |
2-heptadecyl-1H-benzimidazole-4-sulfonic acid |
InChI |
InChI=1S/C24H40N2O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-25-21-18-17-19-22(24(21)26-23)30(27,28)29/h17-19H,2-16,20H2,1H3,(H,25,26)(H,27,28,29) |
InChI-Schlüssel |
IYPGVIQTKUUMCD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC1=NC2=C(N1)C=CC=C2S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-{[2-(Acetyloxy)propanoyl]amino}propyl acetate](/img/structure/B13765228.png)

![1-[3-(2,5-dioxopyrrol-1-yl)-2,4,5,6-tetrafluorophenyl]pyrrole-2,5-dione](/img/structure/B13765237.png)






